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Compound of Interest

Compound Name: 1-Ethylpyrrolidin-3-one

Cat. No.: B178088

An important clarification regarding the target compound: Initial searches for spectroscopic
data on 1-Ethylpyrrolidin-3-one did not yield specific experimental spectra (NMR, IR, MS) in
publicly accessible databases. While the chemical structure is recognized and has a registered
CAS number (102153-86-6), detailed characterization data is not readily available in scientific
literature.[1] This suggests that 1-Ethylpyrrolidin-3-one is a less common isomer or may have
limited commercial and research applications compared to its structural isomer, 1-Ethyl-2-
pyrrolidinone.

Therefore, this technical guide will focus on the comprehensive spectroscopic data available for
the closely related and well-documented compound, 1-Ethyl-2-pyrrolidinone (also known as N-
Ethyl-2-pyrrolidone or NEP). This information is highly relevant for researchers, scientists, and
drug development professionals working with N-substituted pyrrolidinone scaffolds.

Spectroscopic Data of 1-Ethyl-2-pyrrolidinone

The following sections provide a summary of the key spectroscopic data for 1-Ethyl-2-
pyrrolidinone, presented in a structured format for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic
compounds. The *H and 3C NMR data for 1-Ethyl-2-pyrrolidinone are summarized below.

Table 1: *H NMR Spectroscopic Data for 1-Ethyl-2-pyrrolidinone
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Chemical Shift

Multiplicity Integration Assignment
(ppm)
~3.39 q 2H -N-CH2-CHs
~3.34 t 2H -N-CH2-CH2-C=0
~2.36 t 2H -CH2-CH2-C=0
~2.03 m 2H -N-CH2-CH2-CHz2-
~1.12 t 3H -CH2-CHs

Data obtained in CDCIsz at 90 MHz.

Table 2: 13C NMR Spectroscopic Data for 1-Ethyl-2-pyrrolidinone

Chemical Shift (ppm) Assignment
~174.5 C=0

~49.5 -N-CHz2-CH2-C=0
~41.5 -N-CH2-CHs
~30.5 -CH2-CH2-C=0
~18.0 -N-CH2-CH2-CHa2-
~12.5 -CHz2-CHs

Note: Specific chemical shifts can vary slightly depending on the solvent and the magnetic field
strength of the NMR spectrometer.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The key
IR absorption bands for 1-Ethyl-2-pyrrolidinone are presented below.

Table 3: Infrared (IR) Spectroscopic Data for 1-Ethyl-2-pyrrolidinone
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Wavenumber (cm~?) Intensity Assignment

~2970 - 2870 Strong C-H stretching (alkyl)
~1680 Strong C=0 stretching (amide)
~1460 Medium C-H bending (methylene)
~1290 Medium C-N stretching

The spectrum is typically acquired from a neat liquid film.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry (MS) Data for 1-Ethyl-2-pyrrolidinone

miz Relative Intensity Assighment

113 High [M]* (Molecular lon)
98 Moderate [M - CHs]*

85 High [M - C2Ha]*

70 Moderate [M - Cz2HsN]*

56 High [CsHeN]*

42 High [C2HaN]*

Fragmentation patterns are typically obtained using Electron lonization (El).

Experimental Protocols

The following sections detail the general methodologies for acquiring the spectroscopic data
presented above.

NMR Spectroscopy
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Sample Preparation:

Weigh approximately 10-20 mg of 1-Ethyl-2-pyrrolidinone.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,
CDCls) in a clean, dry vial.

Transfer the solution into a standard 5 mm NMR tube.

If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).
Data Acquisition:

¢ Insert the NMR tube into the spectrometer.

o Lock the spectrometer onto the deuterium signal of the solvent.

» Shim the magnetic field to achieve optimal homogeneity.

e Acquire the *H NMR spectrum using a standard pulse sequence.

e Acquire the 13C NMR spectrum using a proton-decoupled pulse sequence.

» Process the raw data by applying Fourier transformation, phase correction, and baseline
correction.

Infrared (IR) Spectroscopy (ATR Method)

Sample Preparation and Data Acquisition:

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

Acquire a background spectrum of the clean, empty ATR crystal.

Place a small drop of 1-Ethyl-2-pyrrolidinone directly onto the center of the ATR crystal.

Lower the press to ensure good contact between the sample and the crystal.

Acquire the IR spectrum of the sample.
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o Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the
measurement.

Mass Spectrometry (GC-MS Method)

Sample Preparation:

e Prepare a dilute solution of 1-Ethyl-2-pyrrolidinone in a volatile organic solvent (e.g.,
dichloromethane or methanol) at a concentration of approximately 1 mg/mL.

 Further dilute this stock solution to a final concentration suitable for GC-MS analysis
(typically in the pg/mL range).

¢ Transfer the final solution to a GC vial.

Data Acquisition:

Inject a small volume (typically 1 yL) of the prepared sample into the Gas Chromatograph
(GC).

o The sample is vaporized and separated based on its boiling point and interaction with the
GC column.

e The separated compound elutes from the GC column and enters the Mass Spectrometer
(MS).

e In the MS, the compound is ionized (typically by Electron lonization - El).

e The resulting ions are separated based on their mass-to-charge ratio by the mass analyzer
and detected.

Visualizations

The following diagrams illustrate the generalized workflows for the spectroscopic techniques
described.
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Caption: Generalized workflow for Nuclear Magnetic Resonance (NMR) spectroscopy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. 1-Ethyl-2-pyrrolidone(2687-91-4) 1H NMR spectrum [chemicalbook.com]

« To cite this document: BenchChem. [Spectroscopic Analysis of N-Ethylpyrrolidinones: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b178088?utm_src=pdf-body-img
https://www.benchchem.com/product/b178088?utm_src=pdf-body-img
https://www.benchchem.com/product/b178088?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/SpectrumEN_2687-91-4_1HNMR.htm
https://www.benchchem.com/product/b178088#spectroscopic-data-of-1-ethylpyrrolidin-3-one
https://www.benchchem.com/product/b178088#spectroscopic-data-of-1-ethylpyrrolidin-3-one
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b178088?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[https://www.benchchem.com/product/b178088#spectroscopic-data-of-1-ethylpyrrolidin-3-
one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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